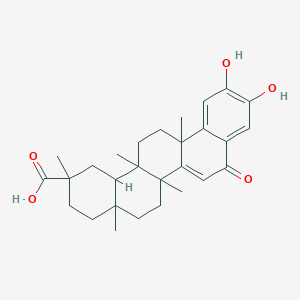

2-Picenecarboxylic acid

Description

Properties

IUPAC Name |

10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUCDRGPRSOAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Pyridinecarboxylic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on 2-Pyridinecarboxylic Acid (Picolinic Acid)

Abstract

This document provides a detailed technical overview of 2-Pyridinecarboxylic acid, also commonly known as Picolinic acid. It is a derivative of pyridine (B92270) with a carboxylic acid substituent at the 2-position and serves as an important intermediate in various chemical syntheses and possesses notable biological activities.[1] This guide consolidates its fundamental physical, chemical, and spectroscopic properties, outlines established experimental protocols for its synthesis and characterization, and explores its biological significance, particularly its role as a metal chelator. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key experimental workflows and biological mechanisms.

Chemical and Physical Properties

2-Pyridinecarboxylic acid is a white, crystalline solid that is soluble in water.[1][2] It is an isomer of nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[3] The presence of both the pyridine ring and the carboxylic acid group imparts a polar nature to the molecule, influencing its solubility, which is also affected by temperature and pH.[4]

Table 1: Physical and Chemical Properties of 2-Pyridinecarboxylic Acid

| Property | Value | Unit | Reference(s) |

| IDENTIFIERS | |||

| CAS Number | 98-98-6 | - | [2] |

| Molecular Formula | C₆H₅NO₂ | - | [2][5] |

| Molecular Weight | 123.11 | g/mol | [3] |

| InChIKey | SIOXPEMLGUPBBT-UHFFFAOYSA-N | - | [6] |

| PHYSICAL PROPERTIES | |||

| Appearance | White to off-white crystalline powder | - | [2][7] |

| Melting Point | 134 - 137 | °C | [2] |

| Boiling Point | 293 | °C | [2] |

| Water Solubility | 887 | g/L (at 20 °C) | |

| Density | 1.49 | g/cm³ | [2] |

| Vapor Pressure | 0.001 | mmHg (at 25 °C) | [2] |

| CHEMICAL PROPERTIES | |||

| pKa | ~1.0 (pyridinium ion), 5.2 (carboxylic acid) | - | [2][8] |

| logP (Octanol/Water) | 0.72 - 0.78 | - | [7][9] |

| pH | 3.1 | (50 g/L in H₂O at 20 °C) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Pyridinecarboxylic acid. The key data from various spectroscopic techniques are summarized below.

Table 2: Spectroscopic Data for 2-Pyridinecarboxylic Acid

| Technique | Key Features and Observed Values | Reference(s) |

| ¹H NMR | In DMSO-d₆, characteristic signals for the pyridine ring protons appear at approximately δ 8.76, 8.10, 8.03, and 7.67 ppm. The acidic proton of the carboxylic acid is also observable. | [10] |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the molecule are observed. | [11] |

| FTIR | Characteristic absorption bands include those for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the pyridine ring. | [12] |

| Mass Spec (GC-MS) | The molecular ion peak is observed at m/z = 123. Key fragment ions include peaks at m/z = 79 (loss of CO₂) and 52. | [10][13] |

Synthesis and Reactivity

A common laboratory and commercial method for synthesizing 2-Pyridinecarboxylic acid is the oxidation of 2-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid.[1] Another industrial route involves the ammoxidation of 2-picoline to 2-cyanopyridine (B140075), followed by hydrolysis.[1][14]

2-Pyridinecarboxylic acid undergoes reactions typical of both carboxylic acids and pyridine compounds. It readily forms esters and amides. A key feature of its reactivity is its function as a bidentate chelating agent, coordinating with metal ions such as chromium, zinc, manganese, copper, and iron through the pyridine nitrogen and the carboxylate oxygen.[1][15] This chelation is central to its biological activity.[1]

Biological Role and Significance in Drug Development

2-Pyridinecarboxylic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway.[15][16] While its precise physiological functions are still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative effects.[15][16]

Its most well-documented biological role is its ability to chelate divalent and trivalent metal ions, which is believed to facilitate the absorption of essential trace elements like zinc through the small intestine.[1][16] In drug development, this chelating property is exploited. For instance, it can bind to zinc within zinc finger proteins, altering their structure and inhibiting their function, which is a mechanism being explored for antiviral and anti-infective agents.[7][17] Derivatives of pyridine carboxylic acids have been investigated as inhibitors for a wide range of enzymes, leading to treatments for diseases like tuberculosis, cancer, and HIV/AIDS.[18]

Experimental Protocols

This protocol is adapted from established chemical synthesis procedures.[19]

-

Setup: In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 100g of 2-cyanopyridine and 200g of deionized water.

-

Hydrolysis: Begin stirring and heat the mixture to 50°C. Slowly add 128.2g of 30% sodium hydroxide (B78521) solution. After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

-

Work-up: After reflux, distill off approximately 50g of water. Cool the remaining reaction solution to 20°C.

-

Neutralization & Isolation: Carefully add 30% hydrochloric acid to adjust the pH of the solution to 2.5. Evaporate the solution to dryness using steam heating.

-

Purification: Add 300g of anhydrous ethanol (B145695) to the solid residue and maintain the temperature at 55°C to dissolve the product. Allow the solution to cool, promoting crystallization.

-

Final Product: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry to obtain 2-Pyridinecarboxylic acid.

-

Melting Point Determination: A small amount of the dried, purified product is packed into a capillary tube and its melting range is determined using a standard melting point apparatus. The observed range should be sharp and align with the literature value (134-137 °C).

-

FTIR Spectroscopy: A sample is prepared as a KBr pellet or Nujol mull.[12] The IR spectrum is recorded, and characteristic peaks for O-H, C=O, and aromatic C-H/C=C/C=N vibrations are identified and compared to reference spectra.

-

NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.[10]

-

Mass Spectrometry: The sample is analyzed using a mass spectrometer, often coupled with Gas Chromatography (GC-MS). The resulting mass spectrum is examined for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural fragments.[13]

Safety and Handling

2-Pyridinecarboxylic acid is harmful if swallowed and causes serious eye damage. It is also classified as a skin and respiratory tract irritant.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2][22]

-

Handling: Use with adequate ventilation. Avoid dust formation and accumulation. Wash thoroughly after handling.[2][21]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong acids, bases, and oxidizing agents.[2][22]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of soap and water. If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention in all cases of significant exposure.[2]

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Pyridinecarboxylic acid [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 9. 2-Pyridinecarboxylic acid (CAS 98-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 15. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrazinecarboxylic acid (POA) is a key heterocyclic organic compound, notable as the primary active metabolite of the first-line antituberculosis drug, pyrazinamide.[1] A thorough understanding of its chemical structure and bonding is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic properties, and optimizing its synthesis and formulation. This guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and intermolecular interactions of 2-pyrazinecarboxylic acid, supported by crystallographic data, spectroscopic analysis, and computational studies. Detailed experimental protocols for its synthesis and characterization are also presented to aid in further research and development.

Chemical Structure and Molecular Geometry

2-Pyrazinecarboxylic acid consists of a pyrazine (B50134) ring substituted with a carboxylic acid group at the 2-position. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of the electron-withdrawing nitrogen atoms and the carboxylic acid group significantly influences the electronic distribution and geometry of the molecule.

Crystal Structure Analysis

The precise molecular dimensions of 2-pyrazinecarboxylic acid have been determined by single-crystal X-ray diffraction. The crystal structure, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 296520, reveals a planar pyrazine ring.[1] The crystal system is orthorhombic with the centrosymmetric space group Pnma, indicating that the molecule possesses a mirror plane of symmetry in the crystalline state.[2]

The key bond lengths and angles derived from the crystallographic data are summarized in the table below. These experimental values provide a foundational understanding of the molecule's geometry.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.335 | C6-N1-C2 | 116.5 |

| C2-C3 | 1.392 | N1-C2-C3 | 121.9 |

| C3-N4 | 1.331 | C2-C3-N4 | 121.8 |

| N4-C5 | 1.331 | C3-N4-C5 | 116.6 |

| C5-C6 | 1.381 | N4-C5-C6 | 121.6 |

| C6-N1 | 1.331 | C5-C6-N1 | 121.6 |

| C2-C7 | 1.503 | N1-C2-C7 | 117.8 |

| C7-O1 | 1.218 | C3-C2-C7 | 120.3 |

| C7-O2 | 1.309 | O1-C7-O2 | 123.6 |

| O2-H2 | 0.82 | C2-C7-O1 | 121.3 |

| C2-C7-O2 | 115.1 |

Data extracted from CCDC 296520.

Intermolecular Bonding and Supramolecular Structure

In the solid state, 2-pyrazinecarboxylic acid molecules are engaged in a network of hydrogen bonds. A significant intermolecular interaction is the O-H···N hydrogen bond, where the carboxylic acid proton of one molecule donates to one of the nitrogen atoms of an adjacent pyrazine ring. This interaction is a recurring supramolecular synthon in pyrazine monocarboxylic acids. This strong hydrogen bond plays a crucial role in the crystal packing.

Additionally, weaker C-H···O interactions are observed, where a hydrogen atom from the pyrazine ring interacts with the carbonyl oxygen of a neighboring molecule.[2] These interactions, although weaker than the O-H···N bonds, contribute to the stability of the three-dimensional crystal lattice. The molecules are arranged in chains linked by these hydrogen bonds.[2]

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational methods provides further insight into the electronic structure and vibrational modes of 2-pyrazinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 2-pyrazinecarboxylic acid. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often around 10-13 ppm.[3] The protons on the pyrazine ring exhibit characteristic chemical shifts due to the electronic effects of the nitrogen atoms and the carboxylic acid substituent.

The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the pyrazine ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon typically resonates in the range of 165-185 ppm.[4]

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of 2-pyrazinecarboxylic acid can be investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy. The FT-IR spectrum is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching of the hydrogen-bonded carboxylic acid dimer or polymer.[1] The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1760 and 1690 cm⁻¹.[1] The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.[1]

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) calculations are employed to model the geometry and electronic properties of 2-pyrazinecarboxylic acid.[5] Geometry optimization using DFT methods can provide theoretical bond lengths and angles that are in good agreement with experimental X-ray diffraction data. These computational studies also allow for the calculation of vibrational frequencies, which can aid in the assignment of experimental FT-IR and Raman spectra. Furthermore, DFT can be used to analyze the molecular electrostatic potential surface, providing insights into the molecule's reactivity and intermolecular interaction sites.[5]

Experimental Protocols

Synthesis of 2-Pyrazinecarboxylic Acid via Oxidation of 2-Methylpyrazine (B48319)

This protocol describes a common laboratory-scale synthesis of 2-pyrazinecarboxylic acid.

Materials:

-

2-Methylpyrazine

-

Potassium permanganate (B83412) (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyrazine in deionized water.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

-

Prepare a solution of potassium permanganate in deionized water.

-

Slowly add the potassium permanganate solution to the cooled 2-methylpyrazine solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the purple color of the permanganate has disappeared.

-

Cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Make the solution acidic by the slow addition of concentrated hydrochloric acid.

-

The crude 2-pyrazinecarboxylic acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from hot water to obtain pure 2-pyrazinecarboxylic acid.

-

Dry the purified crystals in a vacuum oven.

X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Procedure:

-

Dissolve the purified 2-pyrazinecarboxylic acid in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) at an elevated temperature to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Slow evaporation of the solvent over several days may be necessary to promote the growth of single crystals.

-

Once suitable crystals have formed, carefully mount a single crystal on a goniometer head.

-

Collect the diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate crystallographic software.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-pyrazinecarboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[6]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[6]

Data Acquisition (¹H NMR):

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 MHz).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[7]

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2-pyrazinecarboxylic acid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Data Acquisition:

-

Record the FT-IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the structure and synthesis of 2-pyrazinecarboxylic acid.

Caption: 2D chemical structure of 2-pyrazinecarboxylic acid.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Isomers of Picolinic Acid: Nicotinic Acid and Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of picolinic acid: nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). Picolinic acid itself is pyridine-2-carboxylic acid. These pyridinecarboxylic acids, while structurally similar, exhibit distinct physicochemical characteristics and biological activities that are of significant interest in the fields of biochemistry, pharmacology, and drug development. This document details their properties, biological roles, associated signaling pathways, and relevant experimental protocols.

Physicochemical Properties

The position of the carboxyl group on the pyridine (B92270) ring significantly influences the physicochemical properties of these isomers, affecting their solubility, acidity, and intermolecular interactions. A summary of their key quantitative data is presented below for comparative analysis.

| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |

| Molar Mass (g·mol⁻¹) | 123.111[1] | 123.111[2] | 123.111[3] |

| Melting Point (°C) | 136-138[1] | 236-239[4] | 310 (sublimes)[3] |

| Boiling Point (°C) | Decomposes | 260[4] | Sublimes |

| Aqueous Solubility | Highly soluble (approx. 862.5 g·kg⁻¹ at 293 K)[5] | Moderately soluble (18 g·L⁻¹)[2] | Sparingly soluble (0.52 g/100 ml at 20°C)[6] |

| pKa | 1.0 (for the carboxylic acid proton), 5.2 (for the pyridinium (B92312) proton) | 2.0, 4.85[2] | 1.77, 4.96[6][7] |

| Appearance | White solid[1] | White, translucent crystals[2] | White to off-white crystalline solid[3] |

Biological Activities and Significance

The distinct biological roles of these isomers underscore the importance of their unique chemical structures.

Picolinic Acid

Picolinic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway.[1][8] It is recognized for its role as a chelating agent, particularly for divalent and trivalent metal ions like zinc(II), which is thought to facilitate their absorption in the small intestine.[1] Picolinic acid has been implicated in a range of immunological, neuroprotective, and anti-proliferative effects.[1][9] It can act as a costimulus with interferon-gamma to induce inflammatory responses in macrophages.[8] Furthermore, it has shown potential as an anti-viral agent.[10][11]

Nicotinic Acid

Widely known as niacin or vitamin B3, nicotinic acid is an essential human nutrient.[2][4] It is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to numerous metabolic redox reactions, cellular signaling, and DNA repair.[2][12][13] In pharmacology, high doses of nicotinic acid are used as a lipid-lowering agent to treat dyslipidemia.[2][4] It effectively reduces low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels.[2][4] These effects are partly mediated through the activation of G protein-coupled receptors.[2]

Isonicotinic Acid

Isonicotinic acid is primarily known as a metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[14][15] While often considered the "inactive" isomer of nicotinic acid from a vitamin standpoint, recent research has unveiled its potential role in cellular signaling.[14] Studies have shown that isoniazid-induced isonicotinylation of histones, a novel post-translational modification, can upregulate the expression of PIK3R1 and activate the PI3K/Akt/mTOR signaling pathway, potentially linking long-term isoniazid use to an increased risk of cancer.[16]

Signaling Pathways

The signaling pathways initiated by these isomers are distinct and reflect their diverse biological functions.

Nicotinic Acid Signaling in Adipocytes

Nicotinic acid exerts its anti-lipolytic effects in adipose tissue by activating the G protein-coupled receptor, HCA₂ (GPR109A). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase, which is responsible for the breakdown of triglycerides into free fatty acids.

Isonicotinic Acid and Histone Modification Pathway

The anti-tuberculosis drug isoniazid is metabolized to isonicotinic acid, which can then be converted to isonicotinyl-CoA. This molecule serves as a substrate for histone acetyltransferases (HATs) like p300/CBP, leading to a novel post-translational modification called lysine (B10760008) isonicotinylation (Kinic) on histone tails. This modification can alter chromatin structure and gene expression, such as upregulating PIK3R1, which in turn activates the PI3K/Akt/mTOR pathway.

Experimental Protocols

The analysis and separation of these isomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Quantification of Pyridinecarboxylic Acid Isomers by HPLC-UV

This protocol outlines a general method for the separation and quantification of picolinic, nicotinic, and isonicotinic acids in a sample matrix.

Objective: To separate and quantify the three isomers of pyridinecarboxylic acid using reverse-phase HPLC with UV detection.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Reference standards of picolinic acid, nicotinic acid, and isonicotinic acid

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Phosphate buffer (e.g., potassium phosphate monobasic)

-

Phosphoric acid or potassium hydroxide (B78521) for pH adjustment

-

Sample filtration units (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate).

-

Adjust the pH of the buffer to a suitable value (e.g., pH 3.0) using phosphoric acid. The acidic pH ensures the carboxyl groups are protonated, leading to better retention on a C18 column.

-

The mobile phase will be a gradient or isocratic mixture of the aqueous buffer and an organic modifier like acetonitrile or methanol. A typical starting point for method development could be 95:5 (v/v) aqueous buffer to acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve each reference standard in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

-

Prepare a mixed standard solution containing all three isomers by diluting the stock solutions.

-

Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength. A wavelength around 260-270 nm is generally suitable for these compounds.

-

Inject a fixed volume (e.g., 20 µL) of the standards and samples.

-

Record the chromatograms and the peak areas.

-

-

Data Analysis:

-

Identify the peaks for each isomer based on the retention times obtained from the standard solutions. Due to their polarity differences, the isomers will have distinct retention times.

-

Construct a calibration curve for each isomer by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of each isomer in the samples by interpolating their peak areas on the respective calibration curves.

-

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of pyridinecarboxylic acid isomers.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Isonicotinic Acid [drugfuture.com]

- 7. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Niacin? [synapse.patsnap.com]

- 13. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 14. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 15. hmdb.ca [hmdb.ca]

- 16. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role and Significance of Pyrazinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinoic acid (POA) is the active bactericidal agent derived from the prodrug pyrazinamide (B1679903) (PZA), a cornerstone first-line drug for the treatment of tuberculosis (TB).[1][2][3] PZA's unique ability to eradicate persistent, non-replicating populations of Mycobacterium tuberculosis within the acidic environments of lesions is critical for shortening the duration of TB therapy.[4][5][6][7] This guide provides a comprehensive overview of the biological role of POA, detailing its activation, multifaceted mechanism of action, and the molecular basis of drug resistance. We present a synthesis of current research, including quantitative data on its activity, detailed experimental protocols, and visual representations of the key molecular pathways to support ongoing research and drug development efforts in the fight against tuberculosis.

Introduction

Pyrazinamide holds a unique and indispensable position in the short-course chemotherapy regimen for tuberculosis.[7] Its sterilizing activity against semi-dormant tubercle bacilli, which are not effectively killed by other drugs, is the primary reason for the reduction of treatment duration from 9-12 months to the current standard of 6 months.[7][8] PZA itself is inactive; it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid, to exert its therapeutic effect.[2][3] The elucidation of POA's biological role is therefore central to understanding PZA's efficacy and to developing strategies to overcome the growing challenge of PZA resistance.

Bioactivation of Pyrazinamide to Pyrazinoic Acid

The journey of PZA from an inert prodrug to a potent bactericidal agent begins with its passive diffusion into the Mycobacterium tuberculosis bacillus. The activation of PZA is a critical enzymatic step catalyzed by the mycobacterial enzyme pyrazinamidase/nicotinamidase (PZase), which is encoded by the pncA gene.[2][3][4][9]

This enzyme hydrolyzes the amide bond of PZA, releasing the active molecule, pyrazinoic acid, and an ammonia (B1221849) molecule.[9] The acidic intracellular environment of M. tuberculosis, particularly within phagosomes, facilitates the protonation of POA. This protonated form is less readily effluxed, leading to its accumulation within the bacillus, a key factor in its potent activity under acidic conditions.[10][11]

References

- 1. journals.asm.org [journals.asm.org]

- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Picolinic Acid and Its Analogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid (pyridine-2-carboxylic acid), a catabolite of the essential amino acid L-tryptophan, and its structural analogs are a diverse group of naturally occurring pyridinecarboxylic acids. These compounds are found across various biological kingdoms, from microorganisms to plants and mammals. In humans, picolinic acid is an endogenous metabolite implicated in neurological, immunological, and metal-ion absorption processes. Its analogs, such as the mycotoxin fusaric acid produced by Fusarium species and the bacterial secondary metabolite precursor 3-hydroxypicolinic acid, exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the natural occurrence of picolinic acid and its key analogs, their biosynthetic pathways, and quantitative data on their presence in biological matrices. Furthermore, it details established experimental protocols for their extraction, identification, and quantification, aiming to serve as a vital resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Picolinic acid is an isomer of nicotinic acid (niacin) and isonicotinic acid, distinguished by the position of the carboxyl group on the pyridine (B92270) ring.[1] It is endogenously produced in mammals, including humans, as a downstream product of the kynurenine (B1673888) pathway, the primary metabolic route for tryptophan degradation.[2] Picolinic acid has garnered significant research interest due to its diverse physiological roles, which include neuroprotective effects, modulation of the immune system, and its function as a natural chelating agent that may facilitate the intestinal absorption of divalent and trivalent metal ions.[1][2]

Beyond its role in mammalian physiology, a variety of picolinic acid analogs are synthesized by microorganisms. These analogs possess unique and often potent biological activities. Notable examples include fusaric acid, a mycotoxin with phytotoxic properties produced by numerous Fusarium fungi, and 3-hydroxypicolinic acid, a key building block in the biosynthesis of certain bacterial antibiotics.[3][4] This guide will explore the primary natural sources of picolinic acid and its significant analogs.

Biosynthesis of Picolinic Acid in Mammals: The Kynurenine Pathway

In mammals, picolinic acid is synthesized from L-tryptophan via the kynurenine pathway.[2] This metabolic cascade accounts for over 95% of tryptophan turnover and leads to the production of several neuroactive and immunomodulatory molecules, as well as the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[2][5]

The pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is found in many extrahepatic tissues and is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2] These enzymes catalyze the oxidative cleavage of tryptophan to form N-formylkynurenine. Following a series of enzymatic steps, the pathway reaches a critical intermediate, 2-amino-3-carboxymuconate semialdehyde. At this juncture, the enzyme aminocarboxymuconate-semialdehyde-decarboxylase (ACMSD) plays a pivotal role. ACMSD preferentially converts this intermediate towards the synthesis of NAD+. However, when ACMSD activity is saturated or less efficient, the intermediate spontaneously cyclizes to form quinolinic acid or is converted to picolinic acid.[2] The relative production of picolinic acid versus quinolinic acid and NAD+ is thus dependent on the activity of ACMSD, which varies significantly between tissues.[5]

Natural Occurrence and Quantitative Data

Picolinic acid has been identified and quantified in a variety of biological fluids and tissues. Its concentrations can vary based on factors such as age, time of day, and inflammatory status.[2]

Picolinic Acid in Mammals

Picolinic acid is a constituent of various human biological fluids, where its levels are typically in the nanomolar to low micromolar range.

| Biological Matrix | Organism | Concentration Range | Reference(s) |

| Plasma / Serum | Human | 0.2 - 1.8 µmol/L (or 299 ± 34 nmol/L) | [6][7] |

| Human (Chronic Hepatitis C) | Significantly higher than controls | [6] | |

| Cerebrospinal Fluid (CSF) | Human (No CNS disease) | 0.017 ± 0.005 µmol/L | [7] |

| Human (Brain injury/edema) | 0.053 ± 0.03 µmol/L (can increase to 6.06 µmol/L post-hydrolysis) | [7] | |

| Human Milk | Human | < 3.7 µmol/L to 308 µmol/L (Conflicting reports) | [8][9][10] |

Note: Some studies report concentrations of free picolinic acid, while others measure total concentration after hydrolysis of potential precursors like picolinamide, leading to higher values.[7]

Picolinic Acid Analogs in Microorganisms

Several structurally related compounds are produced by microorganisms, particularly fungi and bacteria.

-

Fusaric Acid (5-butylpicolinic acid): This mycotoxin is produced by many species of the fungal genus Fusarium, which are common contaminants of grains like corn and wheat.[3][11] Its production is highly variable depending on the fungal strain and growth conditions.

| Fungal Species | Substrate | Production Level | Reference(s) |

| Fusarium spp. (various strains) | Autoclaved Corn | Low (< 100 µg/g) to High (> 500 µg/g) | [11][12] |

| F. moniliforme (Mating pop. C & D) | Autoclaved Corn | Can exceed 1,000 µg/g | [11][12] |

-

3-Hydroxypicolinic Acid: This analog is a known intermediate in the biosynthesis of bacterial secondary metabolites, such as the antibiotic virginiamycin S1.[13] It is synthesized from L-lysine by a dedicated enzymatic pathway in bacteria.[4]

-

Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): A key component of bacterial endospores, particularly in Bacillus and Clostridium species, where it can constitute 5% to 15% of the spore's dry weight.[5] It plays a crucial role in spore dehydration and heat resistance.

-

Quinolinic Acid (Pyridine-2,3-dicarboxylic acid): While also a product of the mammalian kynurenine pathway, quinolinic acid is found in various organisms. It acts as a neurotoxin and NMDA receptor agonist in mammals.[3]

Experimental Protocols for Analysis

The accurate quantification of picolinic acid and its analogs in complex biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of picolinic acid in biological fluids using reversed-phase HPLC with UV detection, based on established methodologies.[13][14]

-

1. Sample Preparation (Deproteinization):

-

To 100 µL of the sample (e.g., serum, plasma), add an appropriate internal standard.

-

Add 100 µL of cold 1.2 M perchloric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

-

-

2. Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol (B129727) and aqueous buffer. A typical mobile phase could be 20:80 (v/v) methanol:water, with the aqueous phase containing a buffer (e.g., 30 mM phosphate) and an ion-pairing agent (e.g., 1 mM tetrabutylammonium (B224687) hydrogen sulfate), adjusted to pH 2.5-3.0 with phosphoric acid.[14][15]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: UV absorbance at approximately 265 nm.[14]

-

-

3. Quantification:

-

Prepare a series of calibration standards of picolinic acid in a matrix similar to the samples.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Determine the concentration of picolinic acid in the samples by interpolating their peak area ratios from the calibration curve.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, especially for trace-level quantification. This method requires a derivatization step to increase the volatility of the acidic analytes.[7]

-

1. Sample Preparation and Derivatization:

-

Perform protein precipitation as described in the HPLC protocol (Section 4.1, Step 1).

-

Lyophilize (freeze-dry) the supernatant to complete dryness.

-

Derivatization: Add a derivatizing agent. A common method is esterification using hexafluoroisopropanol (HFIP) and an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).

-

Heat the mixture (e.g., 75°C for 30 minutes) to complete the reaction.

-

Evaporate the derivatization reagents under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable organic solvent (e.g., heptane (B126788) or ethyl acetate) for injection.

-

-

2. GC-MS Conditions:

-

GC System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp to a high temperature (e.g., 230-280°C) at a rate of 10-15°C/min.

-

MS System:

-

Ionization Mode: Electron Capture Negative Ionization (ECNI) is often used for high sensitivity with fluorinated derivatives.[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard to maximize sensitivity and specificity.

-

-

-

3. Quantification:

-

Quantification is performed similarly to the HPLC method, using a calibration curve generated from derivatized standards.

-

Conclusion

Picolinic acid and its naturally occurring analogs are a significant class of pyridinecarboxylic acids with diverse biological origins and functions. As an endogenous metabolite in humans, picolinic acid is intrinsically linked to tryptophan metabolism and plays roles in several physiological and pathophysiological processes. Its microbially-produced analogs, such as fusaric acid and 3-hydroxypicolinic acid, are important as mycotoxins, phytotoxins, and biosynthetic precursors. The continued investigation into the natural occurrence and biological activities of these compounds is crucial for advancing our understanding of host-microbe interactions, metabolic regulation, and for the discovery of new therapeutic agents. The analytical methodologies detailed in this guide provide a foundation for researchers to accurately quantify these molecules, facilitating further exploration in this dynamic field.

References

- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Identification of a 12-gene Fusaric Acid Biosynthetic Gene Cluster in Fusarium Species Through Comparative and Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 4. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Biosynthesis of Mycotoxin Fusaric Acid and Application of a PLP-Dependent Enzyme for Chemoenzymatic Synthesis of Substituted l-Pipecolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | States of quinolinic acid excess in urine: A systematic review of human studies [frontiersin.org]

- 15. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of Picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a catabolite of the essential amino acid tryptophan, is a molecule of significant interest in biomedical research due to its diverse physiological roles, including immunomodulation and metal ion chelation.[1][2] A thorough understanding of its thermochemical properties is crucial for its application in drug development, formulation, and understanding its biological behavior. This technical guide provides a comprehensive overview of the key thermochemical data for picolinic acid, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways.

Thermochemical Data of Picolinic Acid

The following tables summarize the essential thermochemical properties of picolinic acid, compiled from critically evaluated data and experimental studies.

Table 1: Enthalpy and Entropy Data for Picolinic Acid

| Property | Symbol | Value | Units | State/Conditions | Source |

| Standard Molar Enthalpy of Formation | ΔfH° | -344.97 ± 0.62 | kJ/mol | Crystal, 298.15 K | [3] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Varies with temperature | kJ/mol | T = 409.75 K to 785 K | [4] |

| Standard Molar Enthalpy of Fusion | ΔfusH° | 26.08 | kJ/mol | 140 °C (413.15 K) | [5] |

| Standard Molar Entropy of Dissociation | ΔS° | -18.4 ± 0.8 | J/(mol·K) | 298.15 K | [6] |

Table 2: Heat Capacity and Other Thermodynamic Properties

| Property | Symbol | Value | Units | State/Conditions | Source |

| Molar Heat Capacity (Ideal Gas) | Cp,m(g) | Varies with temperature | J/(mol·K) | T = 200 K to 1000 K | [4] |

| Melting Point | Tm | 136-138 | °C | - | [1] |

| Boiling Point (Normal) | Tb | Not available | °C | - | [4] |

| Vapor Pressure | P | 0.00789 | mmHg | 25 °C | [7] |

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data relies on precise experimental methodologies. This section details the protocols for three key techniques used to characterize picolinic acid.

Combustion Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°) of picolinic acid.

Methodology:

-

Sample Preparation: A pellet of high-purity picolinic acid (approximately 1 g) is accurately weighed. The sample is placed in a crucible within a high-pressure stainless steel vessel known as a bomb.

-

Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then placed in a calorimeter vessel containing a precisely measured quantity of water. The entire assembly is housed in an adiabatic jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The sample is ignited using a heated platinum wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals before, during, and after combustion until a steady temperature is reached.

-

Calibration: The energy equivalent of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid, under identical conditions.[8][9]

-

Calculations: The heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion (ΔfusH°) of picolinic acid.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of picolinic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.[5][10] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate, for instance, 10 °C/min, under a dynamic atmosphere of dry nitrogen or air (flow rate of 50 mL/min).[5]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. An endothermic peak is observed at the melting point of the sample.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.[5] The area under the melting peak is integrated to determine the enthalpy of fusion.[5] The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.[10]

Knudsen Effusion Method

Objective: To determine the vapor pressure and enthalpy of sublimation (ΔsubH°) of picolinic acid.

Methodology:

-

Sample Preparation: A small amount of crystalline picolinic acid is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice (typically 0.1-1.0 mm in diameter).[11]

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a series of precise, constant temperatures.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[11][12]

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the effusing vapor, and A is the area of the orifice.[12]

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R.[12]

Biological Signaling Pathways and Experimental Workflows

Picolinic acid's biological activity is multifaceted, stemming from its role as a tryptophan metabolite and its ability to chelate metal ions.

Biosynthesis and Immunomodulatory Effects of Picolinic Acid

Picolinic acid is synthesized from tryptophan via the kynurenine (B1673888) pathway.[1][2][3] It exhibits immunomodulatory effects, in part by enhancing the effector functions of macrophages, which are key cells in the innate immune system.[2][3]

Role in Zinc Absorption and Interaction with Zinc Finger Proteins

Picolinic acid is a known chelator of divalent metal ions, including zinc.[1] This property is believed to facilitate the absorption of zinc in the small intestine.[1][13] Furthermore, picolinic acid can interact with zinc finger proteins, which are involved in a wide range of cellular processes, by altering their structure and inhibiting their function.[7]

General Experimental Workflow for Thermochemical Analysis

The determination of the thermochemical properties of a compound like picolinic acid follows a structured workflow, integrating several analytical techniques.

Conclusion

The thermochemical properties of picolinic acid are fundamental to its scientific and therapeutic exploration. The data and protocols presented in this guide offer a robust foundation for researchers in drug development and related fields. A comprehensive understanding of its enthalpy of formation, sublimation, fusion, and heat capacity is essential for predicting its stability, solubility, and bioavailability. Furthermore, elucidating its biological pathways provides critical context for its mechanism of action and potential therapeutic applications. The integration of precise experimental methodologies with a clear understanding of its biological roles will undoubtedly accelerate the translation of picolinic acid's potential from the laboratory to clinical practice.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. picolinic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. pragolab.cz [pragolab.cz]

- 13. Zinc absorption in rats fed a low-protein diet and a low-protein diet supplemented with tryptophan or picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-Pyrazinecarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of 2-Pyrazinecarboxylic Acid

2-Pyrazinecarboxylic acid (POA), also known as pyrazinoic acid, is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₂. It consists of a pyrazine (B50134) ring substituted with a carboxylic acid group. This structure imparts a polar nature to the molecule, which is the primary determinant of its solubility characteristics. POA is a white to off-white crystalline solid at room temperature and is a key metabolite of the anti-tuberculosis drug pyrazinamide[1].

Qualitative Solubility Profile

Based on its molecular structure, 2-Pyrazinecarboxylic acid exhibits the following general solubility behaviors[1]:

-

High Solubility in Polar Protic and Aprotic Solvents: The presence of the carboxylic acid group and the nitrogen atoms in the pyrazine ring allows for strong hydrogen bonding and dipole-dipole interactions with polar solvents. Therefore, 2-Pyrazinecarboxylic acid is expected to be readily soluble in solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Acetone[1]

-

-

Low Solubility in Non-Polar Solvents: In non-polar solvents, the strong intermolecular forces between the polar 2-Pyrazinecarboxylic acid molecules are not overcome by the weak van der Waals forces with the solvent molecules. Consequently, it has low to negligible solubility in solvents like:

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data (e.g., mole fraction or grams per 100 g of solvent) for 2-Pyrazinecarboxylic acid in a range of organic solvents at various temperatures. The following tables are provided as a template for researchers to populate as experimental data becomes available.

Table 1: Mole Fraction Solubility of 2-Pyrazinecarboxylic Acid in Various Organic Solvents at Different Temperatures (K)

| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Ethanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| n-Propanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Isopropanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| n-Butanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Acetone | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Ethyl Acetate | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Dimethyl Sulfoxide (DMSO) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Toluene | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Hexane | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

N/A: Data not available in the searched literature.

Table 2: Solubility of 2-Pyrazinecarboxylic Acid in g/100g of Solvent at Different Temperatures (°C)

| Solvent | 15 °C | 20 °C | 25 °C | 30 °C | 35 °C | 40 °C | 45 °C |

| Methanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Ethanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| n-Propanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Isopropanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| n-Butanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Acetone | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Ethyl Acetate | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Dimethyl Sulfoxide (DMSO) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Toluene | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Hexane | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

N/A: Data not available in the searched literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like 2-Pyrazinecarboxylic acid in organic solvents.

Isothermal Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.

Materials and Apparatus:

-

2-Pyrazinecarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Constant temperature water bath or incubator shaker

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2-Pyrazinecarboxylic acid to a series of vials, each containing a known volume or mass of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Pyrazinecarboxylic acid in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.

-

Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor. The results can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Gravimetric Method

The gravimetric method is a straightforward technique suitable for non-volatile solutes and solvents.

Materials and Apparatus:

-

2-Pyrazinecarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Constant temperature water bath or incubator shaker

-

Screw-capped vials or flasks

-

Drying oven

-

Desiccator

-

Evaporating dish or weighing bottle

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 2-Pyrazinecarboxylic acid in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1 and 2).

-

Phase Separation: Allow the excess solid to settle by letting the vial stand in the constant temperature bath.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant into a pre-weighed evaporating dish or weighing bottle.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition or sublimation of the 2-Pyrazinecarboxylic acid. A vacuum oven at a lower temperature is preferable.

-

Drying to Constant Mass: After the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation of Solubility: The mass of the dissolved 2-Pyrazinecarboxylic acid is the final constant mass of the dish minus the initial mass of the empty dish. The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 g of solvent.

Caption: Gravimetric Method for Solubility Determination Workflow.

Conclusion

While quantitative solubility data for 2-Pyrazinecarboxylic acid in organic solvents is not extensively documented in public literature, its chemical structure strongly suggests high solubility in polar solvents and poor solubility in non-polar solvents. For researchers and professionals in drug development and chemical synthesis, the experimental protocols for the isothermal shake-flask and gravimetric methods provided in this guide offer robust and reliable means to determine the precise solubility of this compound in various solvent systems. The generation of such data will be invaluable for the continued application and understanding of 2-Pyrazinecarboxylic acid in its various fields of use.

References

A Technical Guide to the Novel Biological Activities of Picolinic Acid Derivatives

Abstract

Picolinic acid, an endogenous catabolite of tryptophan, has emerged from its role as a simple metal chelator to become a "privileged scaffold" in modern medicinal chemistry. Its derivatives, particularly picolinamides, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the novel therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We consolidate quantitative data from recent studies into comparative tables, provide detailed experimental protocols for key biological assays, and present signaling pathways and experimental workflows as standardized visual diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the expanding therapeutic potential of picolinic acid derivatives.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is a natural product of L-tryptophan metabolism via the kynurenine (B1673888) pathway.[1][2] Initially recognized for its role as a bidentate chelating agent that facilitates the absorption of essential minerals, its biological significance is now understood to be far more extensive.[2][3] The picolinamide (B142947) framework, derived from the coupling of picolinic acid with various amines, has proven to be a versatile pharmacophore for interacting with a wide range of biological targets.[4] This has led to the discovery of derivatives with potent activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and enzyme-inhibiting effects.[4][5][6][7] This guide explores these novel activities, presenting the core data and methodologies essential for advancing research and development in this promising area.

Novel Anticancer Activities

Picolinamide-based derivatives have been identified as potent inhibitors of cancer cell proliferation and tumor angiogenesis.[4][8] Their mechanisms of action are multifaceted, often involving the targeted disruption of key oncogenic signaling pathways.

Mechanisms of Anticancer Action

A. EGFR Kinase Inhibition and Induction of Apoptosis Certain picolinic acid derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[9] By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent downstream signaling cascades that promote cell proliferation and survival. Inhibition of this pathway can trigger the intrinsic apoptotic cascade, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases.[9]

Caption: EGFR kinase inhibition by picolinic acid derivatives leading to apoptosis.

B. Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis Another identified mechanism is the induction of apoptosis through endoplasmic reticulum (ER) stress.[10] Some derivatives cause an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Prolonged UPR activation leads to the expression of pro-apoptotic factors like CHOP, ultimately resulting in programmed cell death.[10]

Caption: ER stress-mediated apoptosis induced by picolinic acid derivatives.

Other reported anticancer mechanisms include the modulation of NOTCH/WNT signaling pathways.[5]

Quantitative Anti-proliferative Activity

The anticancer efficacy of picolinic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Table 1: In Vitro Anti-proliferative Activity of Picolinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Compound 5 | A549 (Lung) | GI₅₀ | 35.1 µg/mL (99.93 µM) | [10] |

| Compound 4C | MCF-7 (Breast) | GI₅₀ | 86.8 µg/mL | [9] |

| Compound 4C | EGFR Kinase | IC₅₀ | 7.15 µM | [9] |

| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical) | LC₅₀ | 15.8 µg/mL | [5][11] |

| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung) | LC₅₀ | 20.9 µg/mL | [5][11] |

| Cd(II) Complex (Cmpd 2) | B16-F10 (Melanoma) | IC₅₀ | 26.94 µg/mL |[5] |

Key Experimental Protocols

A standardized workflow is crucial for evaluating potential anticancer agents.

Caption: General experimental workflow for anticancer drug screening.

Protocol 2.3.1: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Picolinic acid derivatives are dissolved (typically in DMSO) and diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.[8]

-

MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀/GI₅₀ values are determined by plotting viability against compound concentration.

Protocol 2.3.2: Apoptosis Detection by DAPI Staining DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed chromatin and fragmented nuclei.[10]

-

Cell Culture: Cells are grown on coverslips and treated with the test compound for the desired time.

-

Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Coverslips are incubated with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Visualization: Coverslips are mounted on slides and observed under a fluorescence microscope. Apoptotic nuclei appear as brightly stained, condensed, or fragmented bodies compared to the uniform, faint staining of normal nuclei.

Antimicrobial and Antiviral Properties

Picolinic acid and its derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and viruses.[12][13][14]

Antibacterial and Antifungal Activity

Picolinic acid and its metal picolinate (B1231196) complexes exhibit broad-spectrum antibacterial activity.[15][16] They have been tested against common foodborne pathogens and spoilage organisms, suggesting their potential use as novel food preservatives.[12][16] The mechanism is often attributed to the chelation of essential metal ions required for microbial growth.[1][17]

Antiviral Mechanism of Action

The antiviral activity of picolinic acid is linked to its ability to chelate metal ions. Specifically, it is proposed to bind to and disrupt the structure of zinc finger proteins (ZFPs).[14][18] ZFPs are critical for the replication and packaging of many viruses, and their disruption inhibits the viral life cycle.[14]

Caption: Proposed antiviral mechanism of picolinic acid via ZFP disruption.

Quantitative Antimicrobial Data

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 2: Antimicrobial Activity of Picolinic Acid and its Derivatives

| Compound | Microorganism | Activity Metric | Value (mg/mL) | Reference(s) |

|---|---|---|---|---|

| Picolinic Acid (pH 5.0) | Staphylococcus aureus | MIC | 0.02 - 0.78 | [12] |

| Sodium Picolinate (pH 7.0) | Candida albicans | MIC | 0.19 - 3.13 | [12] |

| Zinc Picolinate | Escherichia coli | MIC | 0.5 | [15][16] |

| Copper Picolinate | Proteus vulgaris | MIC | 0.5 | [15][16] |

| Picolinic Acid | Klebsiella pneumoniae | MIC | 0.5 | [17] |

| Picolinic Acid | Bacillus subtilis | MIC | 2.0 |[17] |

Key Experimental Protocols

Protocol 3.4.1: Microbroth Dilution Method for MIC Determination This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

-

Preparation: A serial two-fold dilution of the picolinic acid derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

MBC/MFC Determination: To determine the MBC/MFC, an aliquot from each well showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Neuroprotective and Anti-inflammatory Effects

Picolinic acid is an endogenous metabolite in the brain and has demonstrated significant neuroprotective and immunomodulatory roles.[1][19]

Neuroprotection via the Kynurenine Pathway

L-tryptophan is metabolized via the kynurenine pathway, which can lead to the production of either the neurotoxin quinolinic acid (QUIN) or the neuroprotectant picolinic acid.[1] An imbalance in this pathway is implicated in several neurodegenerative disorders. Studies have shown that picolinic acid can protect neurons from QUIN-induced toxicity, suggesting that modulating this pathway could be a therapeutic strategy.[7]

Caption: Simplified kynurenine pathway showing the synthesis of picolinic acid.

Anti-inflammatory Action

Picolinic acid derivatives have shown anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives can significantly reduce the expression and production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][20]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential can be measured by the compound's ability to inhibit NO production in activated immune cells.

Table 3: In Vitro Anti-inflammatory Activity of Picolinic Acid Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Cd(II) Complex (Cmpd 2) | RAW 264.7 | IC₅₀ (NO) | 5.38 µg/mL | [5] |

| Complex 3 | RAW 264.7 | IC₅₀ (NO) | 24.10 µg/mL | [5] |

| Complex 6 | RAW 264.7 | IC₅₀ (NO) | 17.63 µg/mL |[5] |

General Synthesis and Characterization

The synthesis of picolinamide derivatives is typically straightforward, often involving the coupling of picolinic acid (or its activated form, such as an acid chloride) with a primary or secondary amine.[4][21]

Caption: General workflow for the synthesis and screening of picolinamide derivatives.

Conclusion